molecular formula C10H12N2O B1406430 1-(3-Aminophenyl)cyclopropanecarboxamide CAS No. 1456714-49-0

1-(3-Aminophenyl)cyclopropanecarboxamide

Cat. No. B1406430
M. Wt: 176.21 g/mol
InChI Key: YQCJLPQSTQGHAH-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)cyclopropanecarboxamide, also known as APCCA, is a cyclic organic compound with the molecular formula C10H12N2O . It has a molecular weight of 176.22 g/mol .


Molecular Structure Analysis

The InChI code for 1-(3-Aminophenyl)cyclopropanecarboxamide is 1S/C10H12N2O/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5,11H2,(H,12,13) . This indicates the presence of a cyclopropane ring attached to a carboxamide group and an aminophenyl group.


Physical And Chemical Properties Analysis

1-(3-Aminophenyl)cyclopropanecarboxamide is a solid at room temperature .

Scientific Research Applications

  • Antiproliferative Activity : The compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropanecarboxamide, a derivative of 1-(3-Aminophenyl)cyclopropanecarboxamide, has shown significant inhibitory activity against various cancer cell lines. This indicates its potential as an antiproliferative agent in cancer research (Lu et al., 2021).

  • Antidepressant Potential : Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been synthesized and evaluated as potential antidepressants. This includes research on compounds synthesized from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane and (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid, indicating the antidepressant potential of this class of compounds (Bonnaud et al., 1987).

  • Bradykinin B1 Antagonists : Cyclopropanecarboxamide derived bradykinin B(1) antagonists have been explored for their pharmacokinetic profiles and central nervous system (CNS) penetration. This includes the study of biphenyl SAR in cyclopropanecarboxamide series, indicating the therapeutic potential in bradykinin-related pathologies (Kuduk et al., 2007).

  • Aromatase Inhibition : The synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which are derivatives of 1-(3-Aminophenyl)cyclopropanecarboxamide, showed potential in inhibiting human placental aromatase. This enzyme is responsible for converting androgens to estrogens, suggesting its application in treating estrogen-dependent diseases (Hartmann et al., 1992).

  • Conformational Analysis in Drug Design : Quantum mechanical methods have been used to investigate the conformational preferences of cyclopropane analogues of phenylalanine, which includes the study of 1-amino-2,2-diphenylcyclopropanecarboxylic acid. This research aids in understanding the structural aspects important in drug design (Casanovas et al., 2006).

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones, which are novel compounds showing inhibition of human placental aromatase. This highlights the potential of cyclopropanecarboxamides in synthesizing new pharmacologically active compounds (Staněk et al., 1991).

Safety And Hazards

The safety information available indicates that 1-(3-Aminophenyl)cyclopropanecarboxamide has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, P402 + P404 .

properties

IUPAC Name

1-(3-aminophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCJLPQSTQGHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)cyclopropanecarboxamide

Synthesis routes and methods

Procedure details

Triethylsilane (7.75 ml, 48.5 mmol) was added dropwise to a suspension of 1-(3-nitrophenyl)cyclopropanecarboxamide (1 g, 4.85 mmol) and Pd/C (10%, 250 mg) in MeOH (20 ml). Resulting suspension was stirred at RT for 20 min. and filtered through celite. The filtrate was evaporated and triturated in hexane to obtain the crystals which were collected by filtration to afford the title compound (0.68 g).
Quantity
7.75 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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